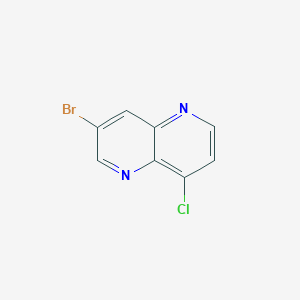

![molecular formula C17H8Cl2N4O2 B1338341 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione CAS No. 6522-75-4](/img/structure/B1338341.png)

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione" is a derivative of anthracene-9,10-dione, which is a class of compounds known for their potential as anticancer agents. The anthracene-9,10-dione derivatives, including those with amino substitutions, have been extensively studied due to their cytotoxic properties and their ability to interact with DNA, which is crucial for their antitumor activity .

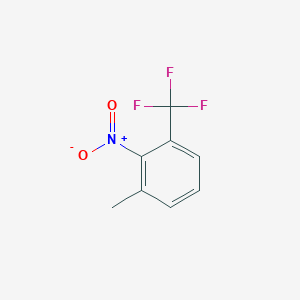

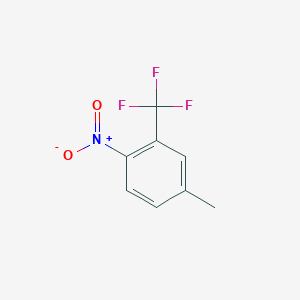

Synthesis Analysis

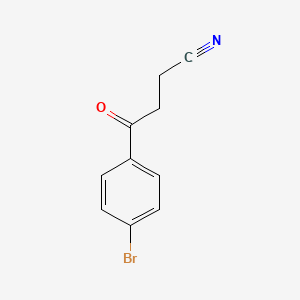

The synthesis of related compounds, such as unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, involves the displacement of fluoride from difluoroanthracene-9,10-dione by diamines or monoamines. This method can lead to both symmetrically and unsymmetrically substituted derivatives . The synthesis of these compounds has been shown to yield products with significant cytotoxic activity against leukemia cells and antitumor activity in mice .

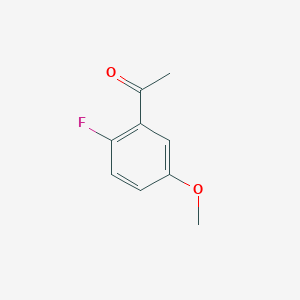

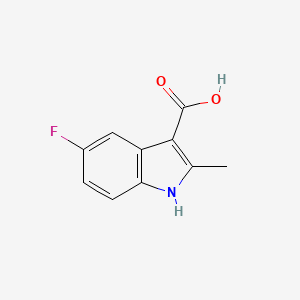

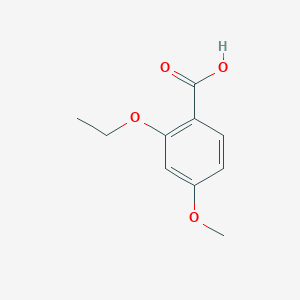

Molecular Structure Analysis

The molecular structure of anthracene-9,10-dione derivatives is crucial for their interaction with DNA. Molecular modeling studies have been performed to understand the steric overlapping and DNA sequence specificity of these compounds. The configuration of the chiral aminoacyl moiety in these derivatives has been correlated with their cytotoxic activity .

Chemical Reactions Analysis

The anthracene-9,10-dione derivatives react with various amines to form substituted products. For instance, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts with alkylamines to yield bis(alkylamino) derivatives, which can further react with ethanethiol or thiophenol to yield bis(sulfanyl) derivatives . These reactions are important for modifying the chemical properties of the compounds to enhance their antitumor activity or reduce side effects such as cardiotoxicity.

Physical and Chemical Properties Analysis

The introduction of substituents such as chlorine or phenylsulfanyl groups into anthracene-9,10-dione derivatives has been shown to lower the LUMO energies of these compounds. This suggests that such modifications could potentially reduce the cardiotoxicity of these compounds, making them safer for use as anticancer agents. Theoretical calculations have been used to predict these properties and guide the synthesis of new derivatives with improved profiles .

Aplicaciones Científicas De Investigación

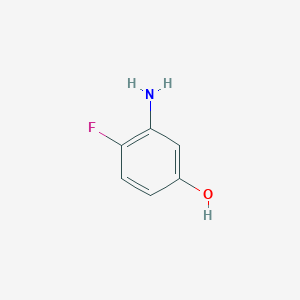

Synthesis and Characterization

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione and its derivatives have been synthesized for various applications. For instance, chitosan-g-aminoanthracene derivatives were developed for medical applications, showing significant antibacterial activity against gram-negative species like Escherichia coli (Přichystalová et al., 2014). Additionally, N-triazinyl derivatives of 2-aminoanthracene were prepared and characterized for their absorption, fluorescence, and excitation spectra in various solvents, indicating the influence of solvent polarity and substituent character on these properties (El-Sedik et al., 2012).

Medical and Biological Applications

The compound and its derivatives have been explored for medical and biological uses. For example, a study analyzed the interactions between calf thymus DNA and a derivative of 1,5-di(piperazin-1-yl)anthracene-9,10-dione, indicating strong interactions stronger than other popular anticancer drugs (Białobrzeska et al., 2019). Another study synthesized aminoanthraquinones and examined their cytotoxic activity against cancer cell lines, showing strong cytotoxicity for specific derivatives (Nor et al., 2013).

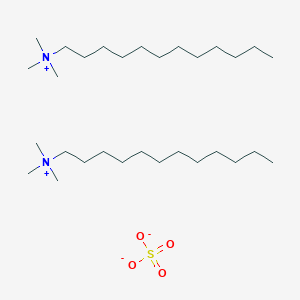

Applications in Materials Science

The compound's derivatives have also found applications in materials science. For instance, 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine was synthesized and showed interesting spectroscopic behavior, indicating non-coplanar structures at the ground state and ICT state emission at the excited state (Hua, 2009). Additionally, 9,10-Bis-hetaryl anthracenes synthesized and applied as disperse dyes on polyester fibers demonstrated excellent results (Rangnekar & Rajadhyaksha, 2007).

Mecanismo De Acción

Target of Action

Similar anthraquinone compounds have been found to interact with theSARS-CoV spike protein and angiotensin-converting enzyme 2 (ACE2) .

Mode of Action

It’s worth noting that anthraquinone compounds have been found toblock the interaction between the SARS-CoV spike protein and ACE2 . This suggests that 2-(1-ANTHRAQUINONYLAMINO)-4,6-DICHLORO-1,3,5-TRIAZINE might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of the interaction between the sars-cov spike protein and ace2 by similar compounds suggests that it may affect theviral attachment process .

Result of Action

The inhibition of the interaction between the sars-cov spike protein and ace2 by similar compounds suggests that it mayprevent viral entry into host cells .

Action Environment

It’s worth noting that the compound exhibitsintense blue fluorescence in both solution and solid state when irradiated with UV-radiation . This suggests that its action might be influenced by the presence of UV light.

Propiedades

IUPAC Name |

1-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2N4O2/c18-15-21-16(19)23-17(22-15)20-11-7-3-6-10-12(11)14(25)9-5-2-1-4-8(9)13(10)24/h1-7H,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJADTQBTAIXOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547640 |

Source

|

| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

CAS RN |

6522-75-4 |

Source

|

| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)